Methiomeprazine
Overview
Description
Levomepromazine, also known as methotrimeprazine, is a phenothiazine derivative with a broad spectrum of pharmacological activities. It is primarily used as an antipsychotic, analgesic, and antiemetic agent. Levomepromazine is known for its multimodal action, making it a valuable drug in palliative care for managing pain, nausea, and agitation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levomepromazine is synthesized through a series of chemical reactions starting from phenothiazine. The synthesis involves the alkylation of phenothiazine with 2-chloro-N,N-dimethylethylamine under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the methoxy group, resulting in the formation of levomepromazine .
Industrial Production Methods
In industrial settings, the production of levomepromazine involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through crystallization and filtration techniques to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Levomepromazine undergoes various chemical reactions, including:
Oxidation: Levomepromazine can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Levomepromazine can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
Levomepromazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively used in palliative care for its analgesic, antiemetic, and antipsychotic properties.
Industry: Utilized in the formulation of various pharmaceutical products
Mechanism of Action
Levomepromazine exerts its effects by antagonizing multiple receptors in the brain, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. This broad receptor binding profile contributes to its antipsychotic, analgesic, and antiemetic properties. The blockade of dopamine receptors is primarily responsible for its antipsychotic effects, while the antagonism of histamine and serotonin receptors contributes to its sedative and antiemetic actions .
Comparison with Similar Compounds
Levomepromazine is compared with other phenothiazine derivatives such as chlorpromazine and promethazine:
Chlorpromazine: Similar antipsychotic properties but with a higher incidence of extrapyramidal side effects.
Promethazine: Primarily used as an antihistamine and antiemetic with less antipsychotic activity.
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Levomepromazine stands out due to its broad receptor binding profile and multimodal action, making it a versatile and effective compound in various therapeutic settings .
Properties
IUPAC Name |
N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNNXSLDLIGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862750 | |
Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-43-0, 1759-09-7 | |
Record name | Methiomeprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7009-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levometiomeprazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methiomeprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methiomeprazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIOMEPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEVOMETIOMEPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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